molecular formula C19H18N4O3 B10909057 methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018051-61-0

methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909057
CAS No.: 1018051-61-0
M. Wt: 350.4 g/mol
InChI Key: PUAMGNSWLDJBND-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanoethyl Group: This can be achieved through nucleophilic substitution reactions using cyanoethylating agents.

    Introduction of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-cyanoethyl)-6-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but lacks the methoxy group.

    Methyl 1-(2-cyanoethyl)-6-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of 338.36 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H18N4O3C_{18}H_{18}N_{4}O_{3}
Molecular Weight338.36 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily revolves around its interaction with specific molecular targets within biological systems. Research indicates that it may act as an agonist for certain receptors and enzymes, influencing various metabolic pathways:

  • PPAR Agonism : Similar derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .
  • Cell Cycle Regulation : Compounds within the pyrazolo[3,4-b]pyridine class have shown the ability to arrest the cell cycle and induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

Anticancer Activity

Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
  • Mechanism : The compounds induce cell cycle arrest and apoptosis through inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical for cell division and survival .

Anti-inflammatory Properties

Research suggests that these compounds may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This could provide therapeutic avenues for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of different substituents on the phenyl rings significantly affects the potency and selectivity towards biological targets.
  • Hydrophobicity : The hydrophobic character of substituents has been correlated with increased binding affinity to target proteins, enhancing bioactivity.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 6-position greatly enhanced anticancer efficacy against MCF7 cells. The most potent derivative showed IC50 values comparable to standard chemotherapeutics .
  • Inflammation Model : In a rat model of inflammation, derivatives exhibited significant reductions in inflammatory markers when administered at specific dosages, suggesting their potential as anti-inflammatory agents in clinical settings .

Properties

CAS No.

1018051-61-0

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H18N4O3/c1-12-17-15(19(24)26-3)11-16(13-5-7-14(25-2)8-6-13)21-18(17)23(22-12)10-4-9-20/h5-8,11H,4,10H2,1-3H3

InChI Key

PUAMGNSWLDJBND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)CCC#N

Origin of Product

United States

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